molecular formula C12H14FN5O B2749617 1-(Azidoacetyl)-4-(4-fluorophenyl)piperazine CAS No. 1858250-34-6

1-(Azidoacetyl)-4-(4-fluorophenyl)piperazine

Cat. No.: B2749617
CAS No.: 1858250-34-6
M. Wt: 263.276
InChI Key: QSKLZXUJGHRQIW-UHFFFAOYSA-N
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Description

1-(Azidoacetyl)-4-(4-fluorophenyl)piperazine is a chemical compound that features a piperazine ring substituted with an azidoacetyl group and a fluorophenyl group

Scientific Research Applications

1-(Azidoacetyl)-4-(4-fluorophenyl)piperazine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in the study of biological systems, particularly in the investigation of enzyme interactions.

    Industry: The compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azidoacetyl)-4-(4-fluorophenyl)piperazine typically involves the following steps:

    Formation of the Azidoacetyl Intermediate: This step involves the reaction of acetyl chloride with sodium azide to form azidoacetyl chloride.

    Substitution Reaction: The azidoacetyl chloride is then reacted with 4-(4-fluorophenyl)piperazine under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

1-(Azidoacetyl)-4-(4-fluorophenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The azido group can be reduced to an amine group.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azido group may yield nitro derivatives, while reduction may yield amine derivatives.

Mechanism of Action

The mechanism of action of 1-(Azidoacetyl)-4-(4-fluorophenyl)piperazine involves its interaction with molecular targets in biological systems. The azido group can participate in click chemistry reactions, which are useful for labeling and tracking molecules in biological studies. The fluorophenyl group may enhance the compound’s ability to cross biological membranes, increasing its efficacy in medicinal applications.

Comparison with Similar Compounds

Similar Compounds

    1-(Azidoacetyl)-4-phenylpiperazine: Similar structure but lacks the fluorine atom.

    1-(Azidoacetyl)-4-(4-chlorophenyl)piperazine: Similar structure but with a chlorine atom instead of fluorine.

    1-(Azidoacetyl)-4-(4-methylphenyl)piperazine: Similar structure but with a methyl group instead of fluorine.

Uniqueness

1-(Azidoacetyl)-4-(4-fluorophenyl)piperazine is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, reactivity, and ability to interact with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-azido-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN5O/c13-10-1-3-11(4-2-10)17-5-7-18(8-6-17)12(19)9-15-16-14/h1-4H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSKLZXUJGHRQIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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